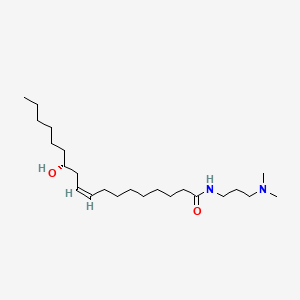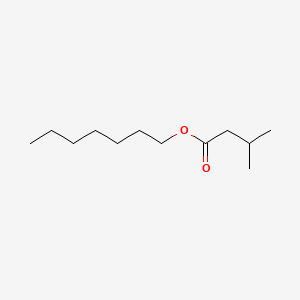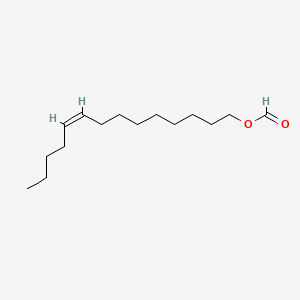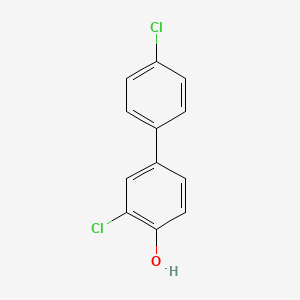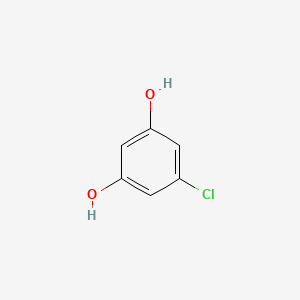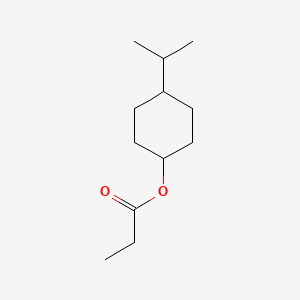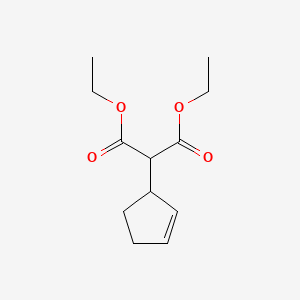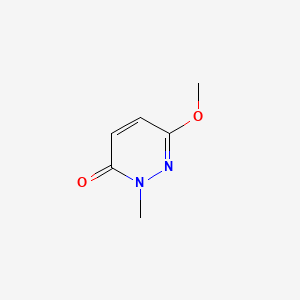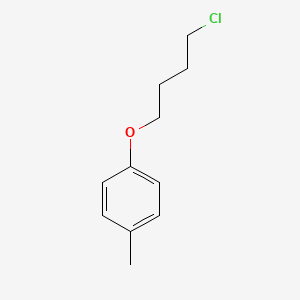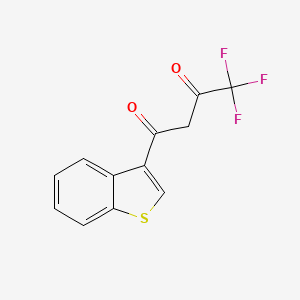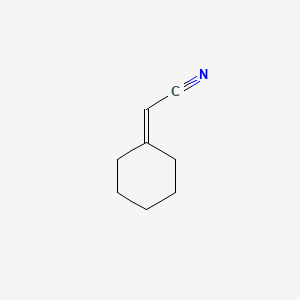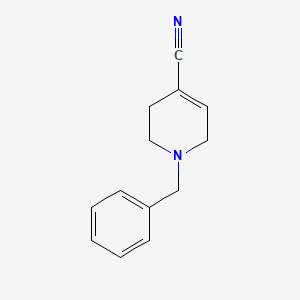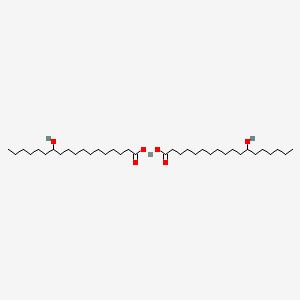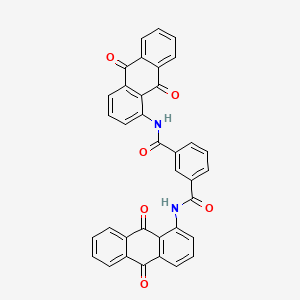
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide is a complex organic compound known for its unique structural properties It is characterized by the presence of two anthracene units linked through an isophthaldiamide bridge
Vorbereitungsmethoden
The synthesis of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves the condensation of 9,10-dihydro-9,10-dioxoanthracene-1,5-diamine with isophthaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete condensation .
Analyse Chemischer Reaktionen
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment, due to its ability to interact with DNA and other biomolecules.
Wirkmechanismus
The mechanism of action of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide can be compared with other similar compounds, such as:
N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)terephthaldiamide: This compound has a similar structure but with a terephthaldiamide bridge instead of an isophthaldiamide bridge.
9,10-Dihydro-9,10-dioxoanthracene derivatives: These compounds share the anthracene core but differ in the functional groups attached to the core.
The uniqueness of N,N’-Bis(9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
3627-47-2 |
|---|---|
Molekularformel |
C36H20N2O6 |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
1-N,3-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H20N2O6/c39-31-21-10-1-3-12-23(21)33(41)29-25(31)14-6-16-27(29)37-35(43)19-8-5-9-20(18-19)36(44)38-28-17-7-15-26-30(28)34(42)24-13-4-2-11-22(24)32(26)40/h1-18H,(H,37,43)(H,38,44) |
InChI-Schlüssel |
KNRXJDRHZHRIBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Key on ui other cas no. |
3627-47-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


